1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Overview
Description
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system that includes pyridazine and indole moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the following steps:
Chemical Reactions Analysis
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents include alkylating agents and hydrazine derivatives, which can introduce functional groups that enhance the compound’s activity.
The major products formed from these reactions include various hydrazides, which have shown significant cytotoxic activity against cancer cell lines .
Scientific Research Applications
Chemistry: As a scaffold for the development of new chemical entities with diverse biological activities.
Biology: Investigated for its cytotoxic effects on cancer cell lines, particularly breast cancer cells.
Medicine: Potential use as a phosphoinositide 3-kinase inhibitor for cancer therapy.
Industry: Applications in the synthesis of novel compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves:
Comparison with Similar Compounds
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is unique due to its specific ring structure and biological activity. Similar compounds include:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: These compounds also exhibit significant antiproliferative activity against cancer cells.
Hydrazide-based Pyridazino[4,5-b]indole Scaffolds: These compounds have been studied for their potential as phosphoinositide 3-kinase inhibitors.
Properties
IUPAC Name |
1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-6-9-7-4-2-3-5-8(7)12-10(9)11(15)14-13-6/h2-5,12H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESDHQAUKNHUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326536 | |
Record name | NSC600231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90016-87-8 | |
Record name | NSC600231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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